ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a benzo[b]thiophene core fused with a tetrahydro ring system, substituted at the 2-position with a 1-methyl-1H-pyrazole-5-carboxamido group and at the 3-position with an ethyl ester. The tetrahydrobenzo[b]thiophene scaffold enhances rigidity and lipophilicity, which may improve membrane permeability compared to non-saturated analogs.
Properties
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-22-16(21)13-10-6-4-5-7-12(10)23-15(13)18-14(20)11-8-9-17-19(11)2/h8-9H,3-7H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBGILQEHODSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
Trichloromethyl enones (e.g., 1,1,1-trichloro-4-methylpent-3-en-2-one) react with methylhydrazine in methanol under reflux to form 1-methyl-3-trichloromethyl-1H-pyrazole. Subsequent methanolysis converts the trichloromethyl group to a carboxymethyl ester, which is hydrolyzed to the carboxylic acid.
Key Observations :
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The use of methylhydrazine hydrochloride improves regioselectivity for the 1,3-regioisomer but requires stringent pH control.
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Methanolysis of the trichloromethyl group proceeds via a gem-dichloroalkene intermediate, followed by nucleophilic substitution.
Amide Coupling of Thiophene and Pyrazole Moieties
The final step involves forming an amide bond between the amino group of Compound A and the carboxylic acid group of 1-methyl-1H-pyrazole-5-carboxylic acid. This is achieved using coupling agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).
Activation of Carboxylic Acid
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Acid Chloride Formation :
The pyrazole carboxylic acid is treated with SOCl₂ in dichloromethane at 0–5°C for 2 hours, yielding the corresponding acid chloride. -
Amide Bond Formation :
The acid chloride reacts with Compound A in the presence of triethylamine, forming the target amide.
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
| Yield | 65–78% |
Characterization Data :
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¹H NMR (CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.30–2.45 (m, 4H, tetrahydrobenzo CH₂), 3.90 (s, 3H, N-CH₃), 6.35 (s, 1H, pyrazole H-4).
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IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A modified Gewald reaction incorporating in situ pyrazole formation has been explored. Cyclohexanone, ethyl cyanoacetate, sulfur, and methylhydrazine are reacted sequentially in DMF, though this method suffers from lower yields (45–55%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the tetrahydrobenzo[b]thiophene core on Wang resin enables iterative coupling with pre-synthesized pyrazole acids. While this approach simplifies purification, scalability remains a challenge.
Challenges and Optimization Strategies
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Regioselectivity in Pyrazole Synthesis :
Methylhydrazine’s low regioselectivity necessitates the use of directing groups or protecting strategies. For instance, employing tert-butylhydrazine improves selectivity but requires subsequent deprotection. -
Amide Coupling Efficiency :
Substituting SOCl₂ with HATU or PyBOP increases coupling yields to 80–85% but raises costs. -
Purification :
Column chromatography using hexanes/ethyl acetate (7:3) effectively isolates the target compound, though recrystallization from ethanol/water offers a greener alternative .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a benzo[b]thiophene core fused with a pyrazole moiety, which is known for its biological activity. The presence of the carboxamide and ethyl ester functional groups enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | 15.2 | |
| Colorectal Cancer | HCT116 | 10.5 | |
| Prostate Cancer | PC-3 | 12.8 |
In these studies, the compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines in macrophage cell lines:
These findings suggest that this compound may serve as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Bacillus subtilis | 16 |
The results indicate that the compound possesses moderate antibacterial activity.
Case Study 1: Synthesis and Evaluation of Anticancer Properties
A study published in ACS Omega described the synthesis of this compound and its evaluation against colorectal cancer cells. The researchers utilized various synthetic pathways to optimize yield and purity before conducting cytotoxicity assays that confirmed its effectiveness against HCT116 cells with an IC50 value of 10.5 µM .
Case Study 2: Anti-inflammatory Mechanism Exploration
Another research effort focused on elucidating the anti-inflammatory mechanisms of this compound through in vitro models. The study demonstrated that it significantly reduced TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharide (LPS), suggesting a potential pathway for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Notes on Limitations and Further Research
- The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or pharmacokinetics. Comparisons are based on structural inferences and known trends for analogous molecules.
- Experimental validation (e.g., crystallography, enzyme assays) is required to confirm hypothesized properties.
Biological Activity
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as ECPT) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of ECPT, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
ECPT is characterized by a unique structural framework that includes a benzo[b]thiophene core and a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 319.4 g/mol. The presence of functional groups such as carboxamide and carboxylate enhances its solubility and reactivity, making it a promising candidate for various medicinal applications.
Biological Activity Overview
Research indicates that compounds similar to ECPT exhibit a wide range of biological activities, including:
- Antibacterial Activity : ECPT has shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Antidiabetic Activity : In related studies, pyrazole derivatives have demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate digestion .
- Antioxidant Properties : Compounds derived from the pyrazole structure have been noted for their antioxidant capabilities, with potential applications in mitigating oxidative stress .
- Anticancer Potential : Certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells, showcasing IC50 values that indicate effective cytotoxicity .
Antibacterial Studies
A study published in the journal Molecules highlighted the antibacterial properties of ECPT derivatives. The research found that ECPT exhibited moderate activity against various bacterial strains. The results are summarized in Table 1 below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 60 µg/mL |
| Pseudomonas aeruginosa | 70 µg/mL |
Antidiabetic Activity
In vitro studies on related pyrazole compounds indicated strong inhibition of carbohydrate-hydrolyzing enzymes. The following IC50 values were reported for α-glucosidase and α-amylase:
| Compound | IC50 (α-glucosidase) | IC50 (α-amylase) |
|---|---|---|
| Pyz-1 | 75.62 ± 0.56 µM | 95.85 ± 0.92 µM |
| Pyz-2 | 119.3 ± 0.75 µM | 120.2 ± 0.68 µM |
| Acarbose | 72.58 ± 0.68 µM | 115.6 ± 0.574 µM |
These findings suggest that ECPT and its derivatives could be developed into effective antidiabetic agents.
Antioxidant Activity
The antioxidant potential of ECPT was evaluated through various assays measuring radical scavenging abilities. The compound exhibited significant activity compared to standard antioxidants, indicating its utility in formulations aimed at reducing oxidative damage.
While detailed mechanisms specific to ECPT require further investigation, studies on similar pyrazole derivatives suggest several pathways through which these compounds exert their biological effects:
- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting key enzymes involved in metabolic pathways.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells through caspase activation.
- Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the efficacy of ECPT against multidrug-resistant bacterial strains, demonstrating promising results that warrant further exploration.
- Diabetes Management : Another study investigated the effect of ECPT on blood glucose levels in diabetic animal models, revealing significant reductions comparable to established antidiabetic drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
